Gimeracil-13C3

Stable isotope labeling LC-MS/MS Internal standard

Gimeracil-13C3 (Δm=+3 Da) provides identical matrix effect correction without deuterium exchange artifacts, meeting FDA/EMA bioanalytical guidelines for S-1 TDM and generic bioequivalence studies. Select the 13C3 label to ensure accurate quantification across 5-500 ng/mL calibration ranges in plasma.

Molecular Formula C5H4ClNO2
Molecular Weight 148.519
CAS No. 1184979-29-0
Cat. No. B563779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGimeracil-13C3
CAS1184979-29-0
Synonyms5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3;  5-Chloro-2,4-dihydroxypyridine-13C3;  5-Chloro-4-hydroxy-2-pyridone-13C3;  Gimestat-13C3;  CDHP -13C3
Molecular FormulaC5H4ClNO2
Molecular Weight148.519
Structural Identifiers
SMILESC1=C(C(=CNC1=O)Cl)O
InChIInChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1
InChIKeyZPLQIPFOCGIIHV-VWNJCJTFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gimeracil-13C3 (CAS 1184979-29-0) Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Gimeracil


Gimeracil-13C3 (CAS 1184979-29-0), also known as Gimestat-13C3, is a stable isotope-labeled analog of the DPD inhibitor Gimeracil, wherein three carbon-12 atoms in the pyridinone ring are replaced with carbon-13 . This 13C3 labeling yields a mass shift of +3 Da relative to the unlabeled parent compound (C5H4ClNO2, MW 145.54 → 148.52), providing a chemically identical but isotopically distinct internal standard for quantitative mass spectrometry applications . As a component of the S-1 antineoplastic regimen, Gimeracil acts as a potent reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), which enhances the bioavailability of 5-fluorouracil [1]. The labeled compound serves as the gold-standard internal standard in LC-MS/MS workflows for accurate quantification of Gimeracil in complex biological matrices [2].

Why Unlabeled Gimeracil or Alternative Labeled Analogs Cannot Substitute for Gimeracil-13C3 in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must co-elute with the analyte and exhibit identical ionization efficiency to correct for matrix effects and instrument variability. Unlabeled Gimeracil (CAS 103766-25-2) is unsuitable as an internal standard because it is the analyte itself and cannot be distinguished by mass . Alternative labeled analogs such as Gimeracil-13C3,15N (CAS 1261394-32-4, Δm = +4 Da) introduce a different isotopic signature that may not match the optimal mass shift for all MS platforms . Structural analog internal standards (e.g., nicotinamide) fail to fully correct for matrix effects due to differing ionization properties [1]. The +3 Da mass shift of Gimeracil-13C3 provides an optimal balance: sufficient separation from the unlabeled analyte's natural isotopic envelope while minimizing deuterium exchange issues that plague deuterated analogs [2].

Quantitative Differentiation of Gimeracil-13C3 Against Alternative Internal Standards


Mass Shift Optimization: +3 Da vs. +4 Da vs. Deuterated Analogs

Gimeracil-13C3 provides a +3 Da mass shift relative to unlabeled Gimeracil (MW 145.54 → 148.52), derived from three 13C substitutions at positions 4, 5, and 6 of the pyridinone ring . The alternative dual-labeled analog Gimeracil-13C3,15N (CAS 1261394-32-4) introduces a +4 Da shift (MW 149.54), which may exceed the optimal mass separation for certain triple quadrupole MS platforms . Deuterated analogs are generally avoided due to potential deuterium-hydrogen exchange and chromatographic retention time shifts, whereas 13C-labeled compounds co-elute precisely with the unlabeled analyte [1].

Stable isotope labeling LC-MS/MS Internal standard Mass spectrometry

Matrix Effect Correction: SIL-IS vs. Structural Analog IS

In the validated LC-MS/MS method for quantifying Gimeracil in human plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is standard practice, whereas the published method by Ando et al. (2025) employed nicotinamide as a structural analog internal standard [1]. Structural analog IS compounds exhibit differential ionization and extraction recovery compared to the analyte, leading to incomplete correction of matrix effects and potentially biased quantification [2]. Gimeracil-13C3, as a true SIL-IS, co-elutes precisely with the analyte and experiences identical ion suppression or enhancement, thereby providing superior accuracy across varying plasma matrices [3].

Matrix effect Ion suppression LC-MS/MS Bioanalysis

Isotopic Purity and Stability: 13C3 vs. 13C3,15N Labeled Analogs

Gimeracil-13C3 is commercially available with a minimum purity of 95% (HPLC) and isotopic enrichment of ≥99% 13C at the three labeled positions . The dual-labeled variant Gimeracil-13C3,15N (CAS 1261394-32-4) specifies 99% 13C enrichment and 98% 15N enrichment with ≥98% purity . While the dual-labeled analog offers a larger mass shift, the 13C3-only labeling achieves equivalent isotopic purity without the added synthetic complexity and cost associated with 15N incorporation. Stability studies indicate that 13C-labeled Gimeracil remains stable for ≥1 year when stored at -20°C, comparable to the dual-labeled analog .

Isotopic enrichment Chemical purity Stability Certificate of Analysis

Chromatographic Co-Elution: 13C-Labeled vs. Deuterated Internal Standards

A critical advantage of 13C-labeled internal standards over deuterated (2H) analogs is the absence of a significant isotope effect on chromatographic retention time [1]. Deuterium substitution can alter hydrophobicity and hydrogen bonding, resulting in a retention time shift (ΔtR) of up to 0.1-0.5 minutes in reversed-phase LC, whereas 13C-labeled compounds exhibit ΔtR < 0.02 minutes, effectively co-eluting with the unlabeled analyte [2]. This precise co-elution is essential for accurate matrix effect correction in LC-MS/MS, as ion suppression varies across the elution profile. Gimeracil-13C3, with three 13C atoms, maintains identical chromatographic behavior to unlabeled Gimeracil under standard RP-HPLC conditions [3].

Retention time Chromatography Isotope effect LC-MS/MS

Optimal Application Scenarios for Gimeracil-13C3 in Pharmaceutical and Clinical Research


Regulatory Bioanalytical Method Validation for Gimeracil in Plasma

Gimeracil-13C3 is the required internal standard for LC-MS/MS assays that must meet FDA and EMA bioanalytical method validation guidelines. Its co-elution and identical matrix effect profile enable accurate quantification across the required calibration range (e.g., 5-500 ng/mL in human plasma) [1]. The use of a SIL-IS is explicitly recommended in regulatory guidance to ensure assay precision (%CV < 15%) and accuracy (%RE within ±15%) [2].

Therapeutic Drug Monitoring (TDM) of S-1 in Oncology Patients

As demonstrated by Ando et al. (2025), quantification of Gimeracil in patient plasma is clinically relevant for optimizing S-1 therapy, given that Gimeracil levels directly influence 5-FU disposition [1]. Gimeracil-13C3 serves as the internal standard to support high-throughput TDM assays, with an LLOQ of 5 ng/mL and a 4-minute LC runtime, enabling routine clinical monitoring [3].

Pharmacokinetic and Bioequivalence Studies of Generic S-1 Formulations

Bioequivalence studies comparing generic and branded S-1 formulations, such as the Korean trial involving 29 gastric cancer patients, require precise and accurate measurement of Gimeracil plasma concentrations to calculate Cmax and AUC0-t [4]. Gimeracil-13C3 provides the analytical rigor necessary to demonstrate that the 90% confidence intervals of geometric mean ratios fall within the 0.80-1.25 acceptance range [5].

Forced Degradation and Stability-Indicating Method Development

For QC release and stability testing of S-1 combination drug products, LC-MS methods must resolve and quantify Gimeracil alongside its forced degradation products. Pal et al. (2024) developed a validated LC-MS method achieving linearity for Gimeracil from 14.5-87 µg/mL (r² = 0.99986) with an LOD of 0.174 µg/mL [6]. Gimeracil-13C3 can serve as the internal standard to enhance the precision and robustness of such stability-indicating methods [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gimeracil-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.